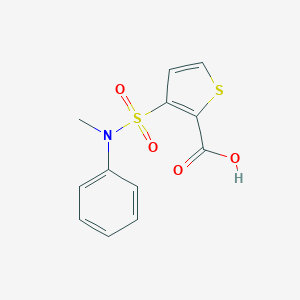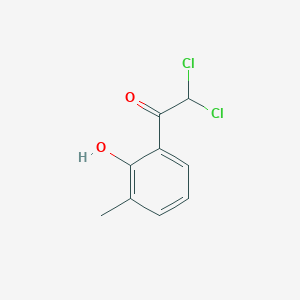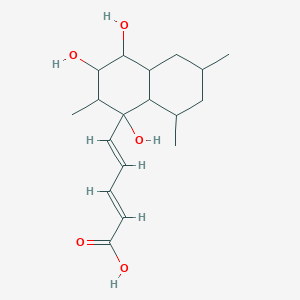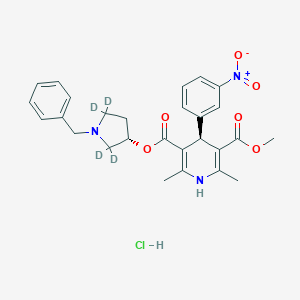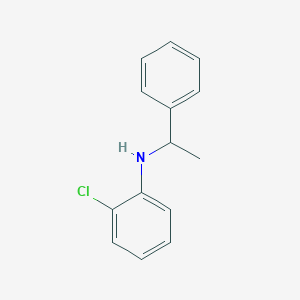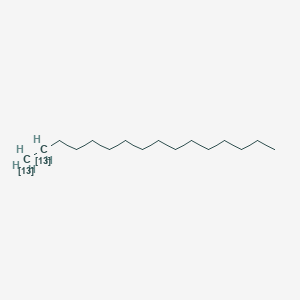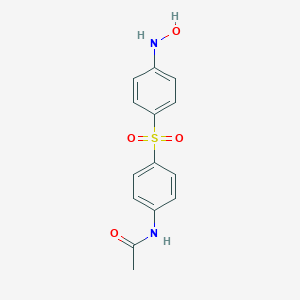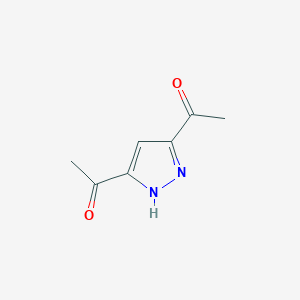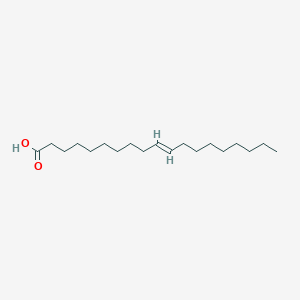
10-Nonadecenoic acid
Overview
Description
10-Nonadecenoic acid, also known as (10E)-10-Nonadecenoic acid, is a monounsaturated fatty acid with the molecular formula C19H36O2. It is characterized by a single double bond located at the 10th carbon atom in the carbon chain. This compound is a white solid with a distinct odor and is sparingly soluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Nonadecenoic acid can be synthesized through the unsaturation of nonanoic acidThe reaction typically requires high temperatures or the presence of a catalyst to facilitate the formation of the double bond .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nonadecanoic acid. This method involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve the desired unsaturation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products, such as epoxides and hydroxylated derivatives.
Reduction: The double bond in this compound can be reduced to form nonadecanoic acid.
Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Nonadecanoic acid.
Substitution: Esters, amides.
Scientific Research Applications
10-Nonadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have shown that this compound exhibits anti-tumor activity and can inhibit the activity of the p53 protein, which is involved in cell cycle regulation and apoptosis
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Nonadecenoic acid involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit the proliferation of HL-60 cells, a type of human leukemia cell line, with an IC50 value of 295 µM. Additionally, it prevents the production of tumor necrosis factor in mouse macrophages induced by lipopolysaccharides . The compound also inhibits the DNA binding activity of the p53 protein, which plays a crucial role in regulating cell growth and apoptosis .
Comparison with Similar Compounds
Nonadecanoic acid: A saturated fatty acid with no double bonds.
10-Heptadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position but with a shorter carbon chain.
10-Octadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position but with one less carbon atom
Uniqueness: 10-Nonadecenoic acid is unique due to its specific chain length and the position of the double bond. This structural feature contributes to its distinct chemical and biological properties, such as its anti-tumor activity and ability to inhibit p53 activity .
Properties
IUPAC Name |
(E)-nonadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOWBNGUEWHNQZ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-tumor mechanisms of 10-Nonadecenoic acid?
A1: While the exact mechanisms are still under investigation, research suggests that this compound, a long-chain fatty acid found in certain mushrooms like Ganoderma lucidum (Reishi Houshi), might exert anti-tumor effects through several pathways. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, as observed in HL-60 leukemia cells treated with the compound []. Additionally, this compound may also contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) in macrophages, potentially reducing inflammation and tumor growth []. Further research is needed to fully elucidate these mechanisms and their implications for cancer therapy.
Q2: Which sources naturally contain this compound?
A2: this compound has been identified in various natural sources. It is a component of the spores of the Ganoderma lucidum mushroom, also known as Reishi Houshi, which is traditionally used for its medicinal properties []. This fatty acid is also found in the fruit and bark of the red monkey kola (Cola millenii K. Schum) [], a plant native to Africa. Furthermore, Euphorbia altotibetica [], and Eichhornia crassipes leaves [] have been reported to contain this compound.
Q3: How does the chain length of unsaturated fatty acids affect their inhibition of gastric H+,K(+)-ATPase?
A3: Studies have demonstrated a relationship between the carbon chain length of unsaturated fatty acids and their ability to inhibit gastric H+,K(+)-ATPase, an enzyme crucial for stomach acid secretion []. Research indicates that there's an optimal chain length for this inhibitory effect, with this compound (C19:1) exhibiting the most potent inhibition among the cis-unsaturated fatty acids with one double bond tested []. This suggests that the carbon chain length plays a crucial role in the interaction with the enzyme, potentially through hydrophobic interactions [].
Q4: How do the chemical structures of this compound and similar fatty acids influence their inhibitory effects on gastric H+,K(+)-ATPase?
A4: The structure of unsaturated fatty acids significantly impacts their ability to inhibit gastric H+,K(+)-ATPase []. Specifically, cis-unsaturated fatty acids, like this compound, exhibit greater potency compared to their corresponding trans-isomers []. Furthermore, modifying the carboxylic acid group of these fatty acids can alter their inhibitory activity. For instance, esterifying the acid moiety leads to decreased inhibition, while converting it to an alcohol or amide doesn't significantly affect activity []. This suggests that both the carbon chain and the terminal functional group contribute to binding and interaction with the H+,K(+)-ATPase enzyme.
Q5: What analytical techniques are employed to identify and quantify this compound in natural sources?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique to analyze the fatty acid composition of various samples, including this compound [, , , , , , ]. This method involves separating the fatty acids based on their volatility and then identifying them based on their unique mass-to-charge ratios. The technique allows for both qualitative identification and quantitative determination of this compound in complex mixtures extracted from natural sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


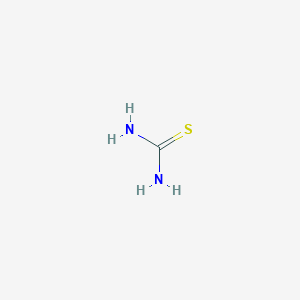
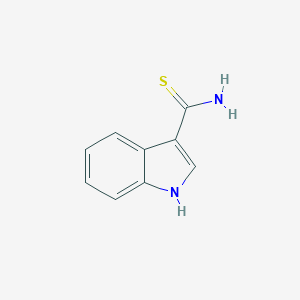
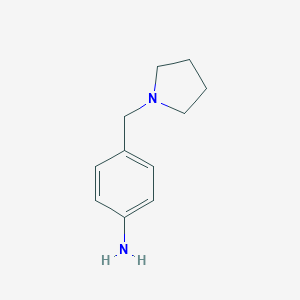
![[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B124800.png)
